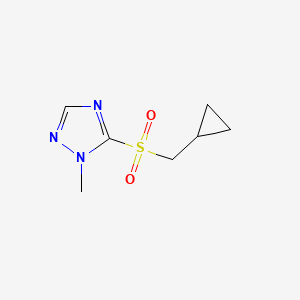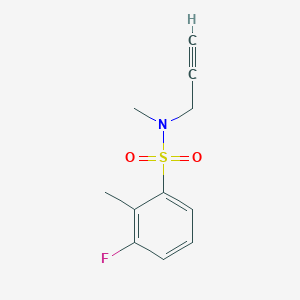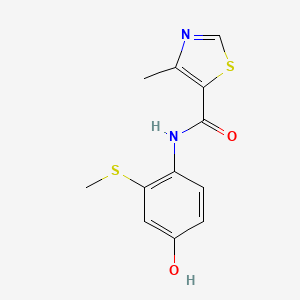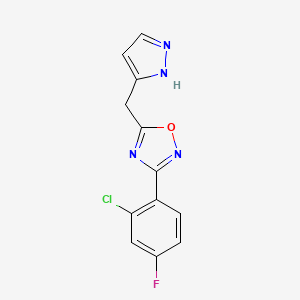![molecular formula C10H10FN3O2S B7678125 5-[(3-Fluorophenyl)methylsulfonyl]-1-methyl-1,2,4-triazole](/img/structure/B7678125.png)
5-[(3-Fluorophenyl)methylsulfonyl]-1-methyl-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Fluorophenyl)methylsulfonyl]-1-methyl-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It is a potent inhibitor of the enzyme cyclic nucleotide phosphodiesterase (PDE) and has been extensively studied for its potential applications in various scientific research fields.
Aplicaciones Científicas De Investigación
5-[(3-Fluorophenyl)methylsulfonyl]-1-methyl-1,2,4-triazole has been studied extensively for its potential applications in various scientific research fields. It has been shown to have potent inhibitory effects on the this compound enzyme, which is involved in the regulation of cyclic nucleotide levels in cells. This makes it a potential candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 5-[(3-Fluorophenyl)methylsulfonyl]-1-methyl-1,2,4-triazole involves the inhibition of the this compound enzyme, which results in increased levels of cyclic nucleotides in cells. This, in turn, leads to various physiological effects, including vasodilation, anti-inflammatory effects, and anti-tumor effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of this compound enzyme activity, which results in increased levels of cyclic nucleotides in cells. This leads to various physiological effects, including vasodilation, anti-inflammatory effects, and anti-tumor effects. It has also been shown to have potential applications in the treatment of cardiovascular diseases, cancer, and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-[(3-Fluorophenyl)methylsulfonyl]-1-methyl-1,2,4-triazole in lab experiments is its potent inhibitory effects on the this compound enzyme, which makes it a potential candidate for the treatment of various diseases. However, one of the limitations is the potential toxicity of the compound, which requires careful handling and storage.
Direcciones Futuras
There are several future directions for the study of 5-[(3-Fluorophenyl)methylsulfonyl]-1-methyl-1,2,4-triazole. One potential direction is the further exploration of its potential applications in the treatment of cardiovascular diseases, cancer, and neurological disorders. Another direction is the development of more potent and selective this compound inhibitors based on the structure of this compound. Additionally, the potential toxicity of the compound requires further investigation to ensure safe handling and storage in lab experiments.
Métodos De Síntesis
The synthesis of 5-[(3-Fluorophenyl)methylsulfonyl]-1-methyl-1,2,4-triazole can be achieved through several methods, including the reaction of 3-fluorobenzyl chloride with sodium azide, followed by reaction with dimethyl sulfoxide and methylhydrazine. Another method involves the reaction of 3-fluorobenzyl alcohol with thionyl chloride, followed by reaction with sodium azide and methylhydrazine. The final product is obtained through purification using column chromatography.
Propiedades
IUPAC Name |
5-[(3-fluorophenyl)methylsulfonyl]-1-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O2S/c1-14-10(12-7-13-14)17(15,16)6-8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALJNOSBNGNOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)S(=O)(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-Methoxypyridin-4-yl)-5-[2-(triazol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B7678043.png)

![1-Methyl-3-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-[(1-phenylcyclopropyl)methyl]urea](/img/structure/B7678056.png)

![2-Methyl-5-[(2-methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B7678067.png)
![N-[2-[5-[5-chloro-2-(ethylamino)phenyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B7678073.png)


![1-Methyl-3-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-1-[(1-phenylcyclopropyl)methyl]urea](/img/structure/B7678106.png)
![(3-Chloropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7678118.png)
![[5-Chloro-2-(ethylamino)phenyl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B7678119.png)
![N-[4-(pyridin-2-ylmethylsulfinyl)phenyl]acetamide](/img/structure/B7678133.png)


